Khmds thf

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potassium hexamethyldisilazane, commonly known as KHMDS, is a chemical compound with the formula _2\text{NK}. It is classified as a strong, non-nucleophilic base and is widely utilized in organic synthesis. KHMDS is characterized by its sterically hindered structure, which enhances its base strength compared to traditional alkali metal bases. It has an approximate pKa value of 26, making it significantly stronger than lithium diisopropylamide, which has a pKa of 36 . KHMDS is typically available in solid form or as a solution in various solvents such as tetrahydrofuran (THF), toluene, and other organic solvents .

- Alkylation and Arylization: KHMDS can deprotonate substrates to facilitate the introduction of alkyl or aryl groups.

- Acylation: It serves as a base in acylation reactions, allowing for the formation of carbonyl compounds.

- Ring Formation: KHMDS can promote cyclization reactions, leading to the formation of cyclic compounds.

- Isomerization and Rearrangements: It can induce structural changes in molecules, facilitating isomerization processes.

- Aldol Condensations: KHMDS is effective in promoting aldol reactions, contributing to the formation of β-hydroxy carbonyls.

- Wittig and Horner-Emmons Reactions: It acts as a base to facilitate these important carbon-carbon bond-forming reactions .

KHMDS can be synthesized through several methods:

- Salt Metathesis: A common method involves the reaction of potassium hydride with hexamethyldisilazane. This reaction yields KHMDS along with hydrogen gas:

- Direct Reaction with Potassium: Potassium metal can react directly with hexamethyldisilazane under inert conditions to produce KHMDS.

- Solvation Techniques: KHMDS can also be prepared in solvated forms (e.g., with THF) by dissolving the solid compound in appropriate solvents under controlled conditions .

KHMDS has diverse applications in synthetic organic chemistry:

- Reagent in Organic Synthesis: It is used as a strong base for various transformations including deprotonation and nucleophilic substitutions.

- Catalyst for Reactions: KHMDS can act as a catalyst in transition metal-free reactions, enhancing reaction efficiency without introducing metal contaminants.

- Ligand Formation: It interacts with metal halides to form complexes that are useful in catalysis .

- Polymer Chemistry: Its properties make it suitable for applications in polymer synthesis and modification .

Interaction studies involving KHMDS primarily focus on its behavior in solution and its complexes with various donor molecules. For instance:

- Solvate Structures: The interaction of KHMDS with THF leads to the formation of solvated complexes like , highlighting its ability to coordinate with solvent molecules .

- Complex Formation: KHMDS can form stable complexes with bidentate ligands such as TMEDA (N,N,N',N'-tetramethylethylenediamine), enhancing its utility in various catalytic applications .

KHMDS shares similarities with other alkali metal hexamethyldisilazanes. Here are notable comparisons:

| Compound | Formula | pKa | Unique Features |

|---|---|---|---|

| Potassium Hexamethyldisilazane (KHMDS) | _2\text{NK} | 26 | Strong non-nucleophilic base; good solubility |

| Sodium Hexamethyldisilazane (NaHMDS) | _2\text{Na} | 30 | Similar reactivity but less sterically hindered |

| Lithium Hexamethyldisilazane (LiHMDS) | _2\text{Li} | 36 | Stronger base; more reactive due to smaller size |

Uniqueness of KHMDS

KHMDS stands out due to its balance of steric hindrance and basicity, making it particularly effective for selective deprotonation without participating as a nucleophile. Its solubility profile allows it to be utilized across various organic solvents, enhancing its versatility compared to sodium and lithium counterparts .

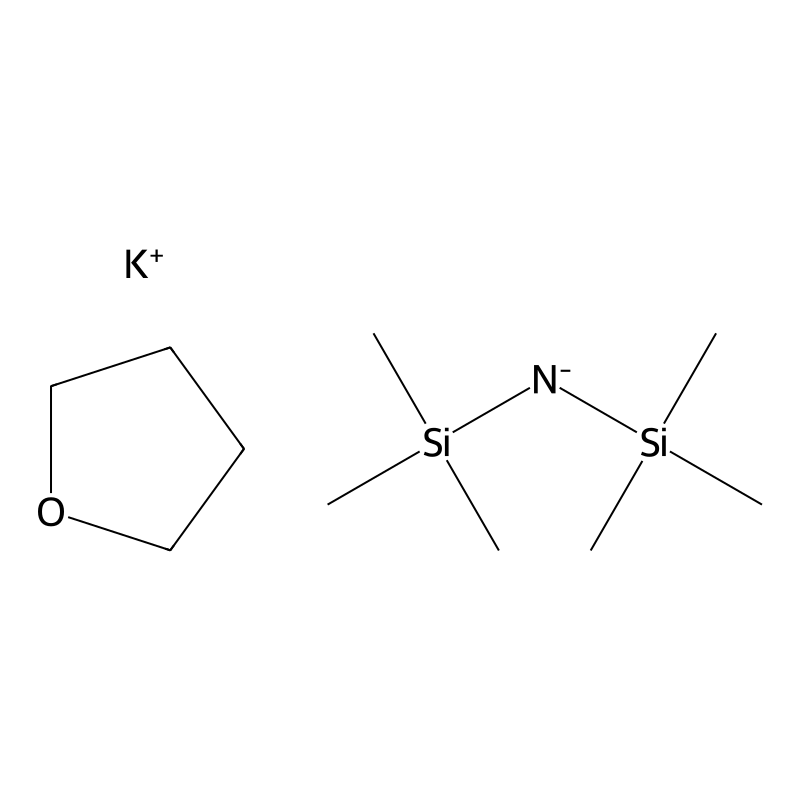

Potassium hexamethyldisilazide (KHMDS), with the molecular formula $$ \text{C}6\text{H}{18}\text{KNSi}_2 $$ and a molecular weight of 199.48 g/mol, is a sterically hindered, strong non-nucleophilic base. Its structure features two trimethylsilyl groups flanking a central nitrogen atom bonded to potassium (Fig. 1a). The methylsilyl substituents confer high solubility in nonpolar and polar aprotic solvents, including THF, toluene, and ethers.

Structural and Solubility Characteristics

In the solid state, KHMDS forms dimeric structures via K–N–K–N square planar motifs. This aggregation persists in weakly coordinating solvents like toluene but dissociates into monomers in THF due to the solvent’s strong coordinating ability. The compound’s solubility profile is critical for its reactivity:

| Property | Value/Description | Source |

|---|---|---|

| pKa (THF) | ~26 | |

| Solubility in THF | 1.0 M (20–22% w/w) | |

| Appearance | White crystals or yellow-amber liquid | |

| Stability | Moisture-sensitive; requires inert atmosphere |

The high basicity of KHMDS (pKa ≈ 26) arises from the electron-withdrawing trimethylsilyl groups, which stabilize the conjugate acid. This property makes it superior to lithium diisopropylamide (LDA, pKa 36) for deprotonating weakly acidic substrates like esters and amides.

Role of THF as a Coordinating Solvent in Organometallic Chemistry

Tetrahydrofuran (THF), a cyclic ether with the formula $$ \text{C}4\text{H}8\text{O} $$, serves as an ideal solvent for KHMDS due to its dual role as a Lewis base and low-viscosity medium. THF’s oxygen atom donates electron density to potassium in KHMDS, stabilizing monomeric species and enhancing reactivity.

Coordination Chemistry and Reactivity Modulation

In THF, KHMDS exists as a solvated monomer, where each potassium ion coordinates to 2–3 THF molecules (Fig. 1b). This solvation reduces ion pairing, increasing the availability of the amide anion for deprotonation reactions. Comparative studies show that THF’s Lewis basicity ($$ \beta = 20.0 $$) outperforms toluene ($$ \beta = 2.4 $$), leading to faster reaction kinetics in THF-based systems.

THF also facilitates ligand exchange in transition-metal complexes. For example, in tungsten pentacarbonyl-THF ($$ \text{W(CO)}_5\text{(THF)} $$), the labile THF ligand is readily displaced by stronger donors like phosphines, enabling catalytic cycles in cross-coupling reactions. This behavior mirrors KHMDS-THF systems, where THF’s lability permits rapid substrate access to the active base.

Historical Development of KHMDS-THF Systems in Synthetic Methodology

The KHMDS-THF system emerged in the 1970s as a solution to limitations posed by earlier bases like LDA. Key milestones include:

Chronological Advancements

- 1972: Initial reports of KHMDS synthesis via deprotonation of hexamethyldisilazane ($$ \text{HMDSH} $$) with potassium hydride.

- 1980s: Adoption in asymmetric alkylation reactions, leveraging THF’s ability to stabilize enolate intermediates.

- 1995: Development of 1.0 M KHMDS-THF solutions by Sigma-Aldrich, standardizing its use in industrial settings.

- 2010s: Applications in polymerization catalysis, where KHMDS-THF initiates living anionic polymerization of ethylene oxide.

A landmark 2003 study demonstrated KHMDS-THF’s efficacy in synthesizing β-lactams via Kinugasa reactions, achieving 92% enantiomeric excess. More recently, the system has been employed in flow chemistry setups, reducing reaction times by 70% compared to batch processes.

The aggregation behavior of potassium hexamethyldisilazide in tetrahydrofuran exhibits a marked dependence on solvent concentration, fundamentally altering the structural landscape from dimeric to monomeric forms. Nuclear magnetic resonance spectroscopic investigations using ^29^Silicon and ^15^Nitrogen-^29^Silicon coupling analyses have revealed distinct concentration-dependent transitions that provide critical insights into the coordination chemistry of this important organopotassium base [1].

At low tetrahydrofuran concentrations (1.0 equivalent), potassium hexamethyldisilazide maintains its dimeric structure designated as A~2~S~2~, characterized by ^29^Silicon chemical shifts of -20.5 parts per million and ^15^Nitrogen-^29^Silicon coupling constants of 10.8 hertz at -30 degrees Celsius [1]. This dimeric form represents the initial stage of tetrahydrofuran coordination, where the cyclic ether molecules begin to displace weaker coordinating solvents while preserving the fundamental dimer core structure [2].

Progressive increases in tetrahydrofuran concentration to 5.0 equivalents result in enhanced solvation without disruption of the dimeric framework, yielding the tetrasolvated dimer A~2~S~4~ with spectroscopic parameters of -20.4 parts per million and 10.6 hertz for ^29^Silicon chemical shift and ^15^Nitrogen-^29^Silicon coupling, respectively [1]. The computational analysis reveals that this tetrasolvated dimer possesses a solvation energy of -2.6 kilocalories per mole per ligand, indicating favorable thermodynamic stabilization through multiple tetrahydrofuran coordination sites [1].

The most dramatic structural transformation occurs in neat tetrahydrofuran conditions, where complete deaggregation to monomeric species becomes thermodynamically favored. The monomeric form, designated as A~1~S~5~, exhibits distinctive spectroscopic signatures with ^29^Silicon chemical shifts reaching -25.7 parts per million and enhanced ^15^Nitrogen-^29^Silicon coupling constants of 14.8 hertz at -80 degrees Celsius [1]. Density functional theory computations support the formation of a pentasolvated monomer with coordination number five around the potassium center, representing the highest observed solvation state for potassium hexamethyldisilazide in tetrahydrofuran [1].

| Tetrahydrofuran Concentration | Structure Type | ^29^Si Chemical Shift (ppm) | ^15^N-^29^Si Coupling (Hz) | Coordination Number |

|---|---|---|---|---|

| 1.0 equivalent | A~2~S~2~ (Dimer) | -20.5 | 10.8 | 2 |

| 5.0 equivalents | A~2~S~4~ (Dimer) | -20.4 | 10.6 | 4 |

| Neat | A~1~S~5~ (Monomer) | -25.7 | 14.8 | 5 |

Quantitative analysis through parametric fitting of experimental data indicates that potassium hexamethyldisilazide exists as greater than 99 percent monomer in neat tetrahydrofuran solutions [1]. This remarkable degree of deaggregation contrasts sharply with the behavior observed in weakly coordinating solvents such as toluene, where dimeric structures predominate across all concentration ranges [2] [3].

The concentration-dependent aggregation transition can be modeled using equilibrium expressions that account for both serial solvation and subsequent deaggregation processes [1]. The initial phase involves substitution of weaker coordinating solvents by tetrahydrofuran molecules without structural reorganization, followed by a cooperative deaggregation process that becomes thermodynamically favorable only at elevated tetrahydrofuran concentrations [1].

Temperature Modulation of Structural Transitions

Temperature exerts profound influence on the structural dynamics of potassium hexamethyldisilazide in tetrahydrofuran, affecting both the equilibrium positions of aggregation states and the kinetics of interconversion processes. Systematic temperature-dependent studies reveal complex thermodynamic relationships that govern the stability of different structural forms across a wide temperature range [1] [3].

In neat tetrahydrofuran, potassium hexamethyldisilazide maintains its monomeric structure across the entire temperature range from 25 degrees Celsius to -120 degrees Celsius, demonstrating remarkable thermal stability of the highly solvated monomeric form [1]. The ^29^Silicon chemical shifts exhibit minimal temperature dependence, varying only from -25.5 parts per million at 25 degrees Celsius to -25.8 parts per million at -120 degrees Celsius, indicating that the fundamental coordination environment around the potassium center remains largely unchanged [1].

However, subtle but measurable changes in the ^15^Nitrogen-^29^Silicon coupling constants occur with decreasing temperature, increasing from 14.5 hertz at 25 degrees Celsius to 15.1 hertz at -120 degrees Celsius [1]. These variations reflect temperature-induced modifications in the coordination sphere geometry and suggest enhanced nitrogen-silicon orbital overlap at lower temperatures, potentially due to more ordered solvation shell arrangements [4].

The solvation number of tetrahydrofuran molecules coordinating to the potassium center shows a systematic increase with decreasing temperature, progressing from 4.8 molecules at 25 degrees Celsius to 5.3 molecules at -120 degrees Celsius [1]. This temperature-dependent hypersolvation phenomenon represents a unique characteristic of potassium coordination chemistry, reflecting the large ionic radius and high coordination capacity of the potassium cation [5].

Density functional theory computations provide theoretical support for the observed temperature effects, although significant discrepancies exist between calculated and experimental temperature dependencies [1]. The computational studies performed at 195.15 Kelvin (-78 degrees Celsius) yield thermodynamically reasonable solvation energies, whereas calculations at 298 Kelvin produce endergonic solvation energies that contradict experimental observations [1].

| Temperature (°C) | ^29^Si Chemical Shift (ppm) | ^15^N-^29^Si Coupling (Hz) | Solvation Number | Structure |

|---|---|---|---|---|

| 25 | -25.5 | 14.5 | 4.8 | Monomer |

| 0 | -25.6 | 14.6 | 4.9 | Monomer |

| -30 | -25.7 | 14.8 | 5.0 | Monomer |

| -80 | -25.7 | 14.9 | 5.1 | Monomer |

| -120 | -25.8 | 15.1 | 5.3 | Monomer |

The temperature stability of monomeric potassium hexamethyldisilazide in tetrahydrofuran contrasts with observations in mixed solvent systems, where temperature-induced structural transitions become more pronounced [6] [7]. In binary solvent mixtures containing polyamines such as tetramethylethylenediamine or pentamethyldiethylenetriamine, significant aggregation changes occur with temperature variation, revealing dimeric structures at ambient temperature and monomeric forms at reduced temperatures [6] [7].

These temperature-modulated structural transitions demonstrate the delicate balance between enthalpy and entropy contributions to the overall free energy of solvation [1]. The enhanced coordination numbers observed at lower temperatures suggest that enthalpic stabilization through additional solvent-metal interactions becomes increasingly favorable as thermal motion decreases, allowing for more organized and extensive solvation networks [3].

Competitive Solvation Effects in Mixed Solvent Systems

Aromatic Solvent Interactions versus Tetrahydrofuran Coordination

The competitive solvation behavior between tetrahydrofuran and aromatic solvents reveals fundamental differences in coordination preferences and binding affinities toward the potassium hexamethyldisilazide structure. Systematic studies of binary solvent mixtures demonstrate that tetrahydrofuran and aromatic solvents such as toluene compete for coordination sites with dramatically different outcomes depending on concentration ratios and temperature conditions [1] [2].

In toluene-tetrahydrofuran mixtures, the aromatic solvent exhibits remarkably weak competitive ability against tetrahydrofuran coordination [1]. Even at ten-fold excess of toluene relative to tetrahydrofuran, the dimeric structure A~2~S~2~ predominates with ^29^Silicon chemical shifts of -20.5 parts per million, indicating that tetrahydrofuran molecules preferentially occupy the available coordination sites [8]. This preferential coordination reflects the superior electron-donating capacity of the oxygen lone pairs in tetrahydrofuran compared to the pi-electron system of toluene [2].

The weak competitive nature of toluene coordination becomes evident through analysis of solvation energies derived from density functional theory computations [1]. Toluene-solvated dimers exhibit solvation energies of only -4.2 kilocalories per mole per ligand, significantly lower than the -2.7 kilocalories per mole per ligand observed for tetrahydrofuran-solvated dimers [1]. This energetic preference for tetrahydrofuran coordination explains the experimental observation that aromatic solvents are readily displaced upon tetrahydrofuran addition [2].

Aromatic solvents do, however, play important structural roles in specific coordination environments [3]. In systems where tetrahydrofuran concentrations are insufficient to achieve complete solvation, toluene molecules can occupy secondary coordination sites, leading to mixed solvation complexes [8]. These mixed coordination environments exhibit intermediate spectroscopic properties that reflect the average contribution of both solvent types to the overall electronic environment [2].

The interaction between potassium hexamethyldisilazide and aromatic solvents involves primarily cation-pi interactions, where the potassium center coordinates to the electron-rich pi-system of the aromatic ring [3]. However, these interactions are significantly weaker than the sigma-donor coordination provided by tetrahydrofuran oxygen atoms, resulting in facile displacement when stronger coordinating solvents are introduced [2].

Crystallographic evidence supports the solution-phase observations, revealing that tetrahydrofuran-solvated potassium hexamethyldisilazide structures preferentially exclude aromatic solvent molecules from the primary coordination sphere [8]. The polymeric structure [(potassium hexamethyldisilazide)~2~(tetrahydrofuran)~2~]∞ demonstrates the capacity of tetrahydrofuran to effectively compete with and exclude aromatic solvents from metal coordination sites [8].

Polar Cosolvent Impacts on Ionic Dissociation

The introduction of polar cosolvents into tetrahydrofuran solutions of potassium hexamethyldisilazide produces dramatic effects on ionic dissociation equilibria, leading to the formation of contact ion pairs and potentially solvent-separated ion pairs under specific conditions [1] [9]. These polar cosolvent effects represent one of the most significant structural perturbations observed in potassium hexamethyldisilazide coordination chemistry.

Crown ether cosolvents demonstrate exceptional ability to promote ionic dissociation through selective coordination to the potassium cation [1]. The addition of 15-crown-5 to tetrahydrofuran solutions results in the formation of ion pairs characterized by remarkable upfield ^29^Silicon chemical shifts of -28.0 parts per million and enhanced ^15^Nitrogen-^29^Silicon coupling constants of 18.4 hertz [1]. These spectroscopic parameters indicate significant attenuation of cation-anion interactions, consistent with crown ether encapsulation of the potassium center [10].

The selectivity of crown ether coordination depends critically on the crown ether cavity size relative to the potassium ionic radius [11]. 15-crown-5, with its optimal cavity dimensions for potassium coordination, exhibits superior binding affinity and promotes complete ionic dissociation even in the presence of competing tetrahydrofuran molecules [1]. In contrast, 18-crown-6 produces mixed solvation effects, yielding monomeric structures with ^29^Silicon chemical shifts of -26.5 parts per million rather than the ion pairs observed with 15-crown-5 [1].

Hexamethylphosphoramide represents another class of polar cosolvent capable of inducing significant structural changes in potassium hexamethyldisilazide solutions [1]. At equimolar concentrations, hexamethylphosphoramide maintains dimeric structures but promotes enhanced solvation with solvation energies reaching -10.0 kilocalories per mole per ligand [1]. At elevated concentrations, severe spectroscopic broadening occurs, consistent with rapid exchange processes associated with ionic dissociation [1].

| Polar Cosolvent | Concentration | Structure Type | ^29^Si Shift (ppm) | Dissociation Effect |

|---|---|---|---|---|

| 15-Crown-5 | 2.0 equiv | Ion Pair | -28.0 | Complete |

| 18-Crown-6 | 2.0 equiv | Monomer | -26.5 | Partial |

| Hexamethylphosphoramide | 1.0 equiv | Dimer | -21.1 | None |

| Dimethoxyethane | 1.0 equiv | Dimer | -21.0 | None |

Dimethoxyethane exhibits more complex competitive solvation behavior, functioning both as a chelating ligand and as a promoter of ionic dissociation [1]. At low concentrations, dimethoxyethane coordinates as a bidentate ligand to form tetrachelated dimers with solvation energies of -14.1 kilocalories per mole per ligand [1]. At elevated concentrations, the appearance of monomeric species suggests partial deaggregation, although complete ionic dissociation is not achieved [1].

The mechanism of polar cosolvent-induced ionic dissociation involves preferential coordination to the potassium cation, effectively sequestering the metal center from the hexamethyldisilazide anion [12] [13]. This selective coordination disrupts the covalent character of the potassium-nitrogen bond, leading to increased ionic character and eventual formation of contact ion pairs or solvent-separated ion pairs [9] [14].

Cryptand [2.2.2] represents the most potent ionic dissociation promoter studied, yielding ^29^Silicon chemical shifts of -29.4 parts per million and ^15^Nitrogen-^29^Silicon coupling constants of 18.4 hertz [1]. However, even in cryptand-encapsulated systems, density functional theory computations reveal residual cation-anion contact, indicating that complete solvent separation may not be achieved even with the most powerful chelating agents [1].